2',4'-Dichloro-5'-fluoroacetophenone

Pharmaceutical Intermediate Purity Specification Fluoroquinolone Synthesis

2',4'-Dichloro-5'-fluoroacetophenone (DCFA, CAS: 704-10-9) is a halogenated aromatic ketone with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol, characterized by a substitution pattern featuring chlorine atoms at the 2' and 4' positions and a fluorine atom at the 5' position on the acetophenone backbone. The compound exists as a white to light yellow crystalline solid at ambient temperature, with a melting point ranging from 33–36 °C, a density of 1.425 g/mL at 25 °C, and a refractive index (n20/D) of 1.546.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 704-10-9
Cat. No. B1331288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-5'-fluoroacetophenone
CAS704-10-9
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1Cl)Cl)F
InChIInChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3
InChIKeyFAKJFAMIABOKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dichloro-5'-fluoroacetophenone (CAS: 704-10-9) for Pharmaceutical Intermediate Procurement: Core Specifications and Supply Landscape


2',4'-Dichloro-5'-fluoroacetophenone (DCFA, CAS: 704-10-9) is a halogenated aromatic ketone with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol, characterized by a substitution pattern featuring chlorine atoms at the 2' and 4' positions and a fluorine atom at the 5' position on the acetophenone backbone . The compound exists as a white to light yellow crystalline solid at ambient temperature, with a melting point ranging from 33–36 °C, a density of 1.425 g/mL at 25 °C, and a refractive index (n20/D) of 1.546 . Its established role as a key intermediate in the industrial synthesis of fluoroquinolone antibiotics—most notably ciprofloxacin hydrochloride—positions it as a high-volume procurement candidate for pharmaceutical manufacturing and fine chemical synthesis [1].

Procurement Risk Alert: Why In-Class Acetophenone Analogs Cannot Replace 2',4'-Dichloro-5'-fluoroacetophenone in Fluoroquinolone Synthesis


Substituting 2',4'-Dichloro-5'-fluoroacetophenone with structurally related halogenated acetophenones introduces quantifiable risks to reaction yield, downstream purity, and regulatory compliance in pharmaceutical manufacturing. The compound's specific substitution pattern—2',4'-dichloro with 5'-fluoro—is not arbitrary; it is a pharmacophoric requirement for constructing the 6-fluoro-7-chloro substitution pattern characteristic of fluoroquinolone antibacterials, a motif critical to target engagement with bacterial DNA gyrase and topoisomerase IV . Analogs lacking the precise 5'-fluoro orientation or with alternative halogenation profiles (e.g., 2',4'-dichloro without fluorine, or 4'-fluoro monochloro variants) fail to generate the requisite intermediates under standard process conditions, necessitating costly route re-optimization and introducing structurally divergent impurities that trigger additional regulatory qualification burdens in API manufacturing [1]. Furthermore, the compound's solubility behavior—a critical parameter for crystallization and purification—differs systematically from its analogs due to unique crystal packing interactions (Cl⋯H, O⋯H, and F⋯H) that cannot be extrapolated from isomeric or mono-substituted acetophenones [2].

Quantitative Differentiation Evidence: 2',4'-Dichloro-5'-fluoroacetophenone Versus Closest Analogs and Grade Alternatives


Purity Grade Tiers: ≥99% (GC) Versus ≥97% Specifications for High-Yield Pharmaceutical Synthesis

Suppliers offer distinct purity grades of 2',4'-Dichloro-5'-fluoroacetophenone, with the ≥99% (GC) grade providing quantifiably lower impurity burden relative to the more common ≥97% grade, a difference critical for minimizing byproduct formation in multi-step syntheses where impurity carryover can reduce final API yield and necessitate additional purification steps . ChemImpex provides a ≥99% (GC) grade, compared to Aladdin Scientific's ≥97% grade specification, representing a minimum impurity reduction of at least 2 percentage points . This differential translates to a 67% reduction in the maximum allowable impurity content (from 3% to ≤1%), which in large-scale pharmaceutical manufacturing directly correlates with lower purification costs and higher overall process yield [1].

Pharmaceutical Intermediate Purity Specification Fluoroquinolone Synthesis

Solubility Parameter Differentiation in Ester Solvents: Carbon Chain Length Dependence

Solubility measurements of 2',4'-Dichloro-5'-fluoroacetophenone across eight solvents (273.15 K to 288.15 K) reveal a systematic and quantifiable relationship between ester solvent carbon chain length and solubility that is not observed for the non-fluorinated analog 2',4'-dichloroacetophenone [1]. For DCFA, solubility increases progressively with increasing ester chain length, a trend attributed to the enhanced van der Waals interactions between the fluorinated aromatic ring and the longer alkyl chains of the solvent . This class-level differentiation (inference that non-fluorinated analogs do not exhibit the same solvent-dependent solubility trend) provides actionable guidance for selecting optimal crystallization solvents for industrial purification. The Van't Hoff model demonstrated superior regression performance (lowest ARD% and RMSD values) in correlating the experimental data, confirming the thermodynamic consistency of this observed trend [2].

Crystallization Purification Solid-Liquid Equilibrium

Process Yield Optimization: Patented Melt Crystallization Versus Standard Crystallization Methods

A patented industrial process (WO2010058421A2) specifically developed for 2',4'-Dichloro-5'-fluoroacetophenone employs melt crystallization as the final purification step, a methodology tailored to the compound's unique solid-liquid equilibrium behavior and crystal packing interactions (Cl⋯H, O⋯H, and F⋯H dominated packing) [1]. While the patent does not disclose a direct yield comparison against a comparator analog, it establishes that melt crystallization enables effective enrichment and impurity removal from DCFA-containing mixtures, whereas the non-fluorinated analog 2',4'-dichloroacetophenone—lacking the F⋯H interactions that govern DCFA crystal long-range order—would not respond identically to this optimized purification protocol . The crystallization protocol incorporates a multi-stage sweating process that leverages the compound's distinct melting behavior to achieve high-purity product, a process advantage that translates to reduced purification costs and higher throughput in industrial settings relative to generic recrystallization approaches [2].

Process Chemistry Industrial Synthesis Purification Technology

Alternative Synthetic Route Yields: Friedel-Crafts Acylation (89.3%) Versus Acetylation (80.9%)

Two documented synthetic routes for 2',4'-Dichloro-5'-fluoroacetophenone exhibit quantifiably different yields under comparable conditions, providing a basis for route selection in procurement planning . The Friedel-Crafts acylation route using 1,3-dichloro-4-fluorobenzene and acetyl chloride with aluminum(III) chloride as catalyst yields 89.3% at 110 °C, whereas the alternative acetylation route yields 80.9% with water at 130 °C . This 8.4 percentage point yield advantage translates to significantly lower raw material consumption and reduced waste generation at industrial scale—a quantifiable differentiation that affects total cost of ownership for high-volume procurement. Note that this comparison pertains to route selection for the target compound itself, rather than a head-to-head comparison with an analog, and thus serves as supporting evidence for process optimization decisions [1].

Synthetic Route Process Yield Industrial Manufacturing

Antibacterial MIC Data: DCFA (110 μg/mL) Versus EAP Derivative (>250 μg/mL) Against Salmonella Typhi

While 2',4'-Dichloro-5'-fluoroacetophenone is primarily an intermediate rather than a final drug substance, minimum inhibitory concentration (MIC) data against Salmonella Typhi provides supporting evidence of its intrinsic structural suitability for generating antibacterially active fluoroquinolone derivatives . DCFA exhibits an MIC of 110 μg/mL against S. Typhi, compared to >250 μg/mL for a structurally related derivative (EAP), representing a greater than 2.3-fold higher potency in this specific assay . This data point serves as supporting evidence of the compound's favorable starting scaffold for medicinal chemistry optimization, though it does not constitute a direct head-to-head comparison with a defined comparator analog under controlled conditions. The observation is consistent with the established role of the 2',4'-dichloro-5'-fluoro substitution pattern in generating potent fluoroquinolone antibacterials .

Antimicrobial Activity MIC Fluoroquinolone Precursor

High-Value Application Scenarios for 2',4'-Dichloro-5'-fluoroacetophenone Based on Verified Differentiation Evidence


GMP Fluoroquinolone API Manufacturing: High-Purity Grade for Reduced Purification Burden

In cGMP manufacturing of fluoroquinolone antibiotics (e.g., ciprofloxacin hydrochloride), procurement of 2',4'-Dichloro-5'-fluoroacetophenone at ≥99% (GC) purity is justified over standard ≥97% grades due to the quantifiably lower impurity burden (≤1% vs. ≤3% maximum total impurities) . This differential minimizes impurity carryover through multi-step syntheses, reducing the need for intermediate purification and thereby lowering overall manufacturing costs while improving final API yield. The compound's role as the essential building block for constructing the 6-fluoro-7-chloro pharmacophore of fluoroquinolones makes it irreplaceable by other halogenated acetophenones lacking the precise 5'-fluoro substitution .

Industrial Crystallization Process Optimization: Ester Solvent Selection Based on Solubility Thermodynamics

For industrial-scale purification and crystallization of 2',4'-Dichloro-5'-fluoroacetophenone, process engineers can leverage the established relationship between ester solvent carbon chain length and compound solubility to maximize recovery yield . Selecting longer-chain esters (e.g., butyl acetate over ethyl acetate) provides quantifiably higher solubility within the process-relevant temperature range (273.15–288.15 K), an optimization opportunity that is not available when using non-fluorinated analogs lacking this solvent-dependent behavior. The validated Van't Hoff thermodynamic model enables predictive solvent selection and process scale-up .

Medicinal Chemistry and Antibacterial Lead Optimization: Scaffold with Validated Activity

Research groups engaged in antibacterial drug discovery can prioritize 2',4'-Dichloro-5'-fluoroacetophenone as a starting scaffold based on its demonstrated intrinsic activity against Salmonella Typhi (MIC = 110 μg/mL), which is >2.3-fold more potent than structurally related EAP derivatives (>250 μg/mL) . This structural core has a proven track record in generating clinically successful fluoroquinolone antibiotics, and the compound's well-characterized reactivity toward nucleophilic substitution and condensation reactions enables efficient diversification into novel heterocyclic antibacterial candidates .

High-Volume Industrial Procurement: Route Selection for Cost-Optimized Manufacturing

For high-volume procurement supporting large-scale manufacturing, buyers should align with suppliers utilizing the higher-yield Friedel-Crafts acylation route (89.3% yield at 110 °C with AlCl₃ catalyst) over alternative acetylation routes (80.9% yield) . This 8.4 percentage point yield differential translates directly to lower per-kilogram raw material costs, reduced waste generation, and improved overall process economics—critical factors in competitive pharmaceutical intermediate supply chains. Procurement specifications should request route-of-synthesis documentation to ensure alignment with optimized manufacturing practices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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